molecular formula C9H11AsClNO4 B14459066 Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- CAS No. 74175-13-6

Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)-

Katalognummer: B14459066
CAS-Nummer: 74175-13-6
Molekulargewicht: 307.56 g/mol
InChI-Schlüssel: LGRMZWYTYKGHPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of arsonic acids typically involves the Béchamp reaction, which is an electrophilic aromatic substitution reaction using arsenic acid as the electrophile . The reaction proceeds according to this idealized stoichiometry:

C6H5NH2+H3AsO4H2O3AsC6H4NH2+H2OC_6H_5NH_2 + H_3AsO_4 → H_2O_3AsC_6H_4NH_2 + H_2O C6​H5​NH2​+H3​AsO4​→H2​O3​AsC6​H4​NH2​+H2​O

This method is commonly used for the preparation of various arsonic acids from activated aromatic substrates .

Analyse Chemischer Reaktionen

Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Wissenschaftliche Forschungsanwendungen

Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- involves its interaction with cellular components, leading to toxicity. The compound can interfere with cellular respiration and enzyme function by binding to thiol groups in proteins and enzymes . This binding disrupts normal cellular processes and can lead to cell death.

Vergleich Mit ähnlichen Verbindungen

Arsonic acid, (4-((3-chloro-1-oxopropyl)amino)phenyl)- can be compared with other similar compounds such as:

These compounds share similar chemical structures and properties but differ in their specific applications and toxicity profiles.

Eigenschaften

CAS-Nummer

74175-13-6

Molekularformel

C9H11AsClNO4

Molekulargewicht

307.56 g/mol

IUPAC-Name

[4-(3-chloropropanoylamino)phenyl]arsonic acid

InChI

InChI=1S/C9H11AsClNO4/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14,15)16/h1-4H,5-6H2,(H,12,13)(H2,14,15,16)

InChI-Schlüssel

LGRMZWYTYKGHPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)CCCl)[As](=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.